![molecular formula C13H19N3O3 B14319206 Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate CAS No. 112525-96-9](/img/structure/B14319206.png)
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique structure, which includes a phenyl ring substituted with a diethylcarbamoyl group and a methyl carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate typically involves the reaction of 4-aminophenyl methylcarbamate with diethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate functional groups.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mecanismo De Acción
The mechanism of action of Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, leading to a decrease in the enzyme’s activity. The molecular targets of this compound include enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Propyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Butyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
Uniqueness
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, the methyl group provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications.
Propiedades
Número CAS |
112525-96-9 |
|---|---|
Fórmula molecular |
C13H19N3O3 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
methyl N-[4-(diethylcarbamoylamino)phenyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-4-16(5-2)12(17)14-10-6-8-11(9-7-10)15-13(18)19-3/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18) |
Clave InChI |
BZLKVCMPNJQGFA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


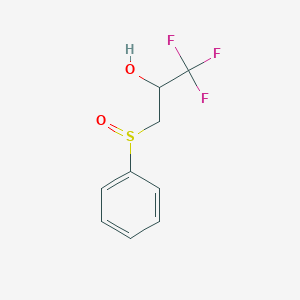
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
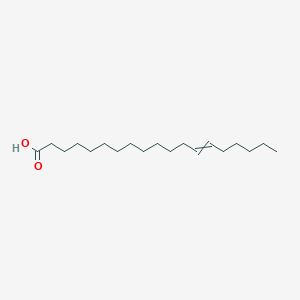


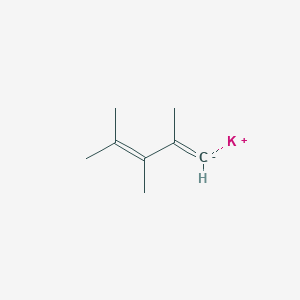
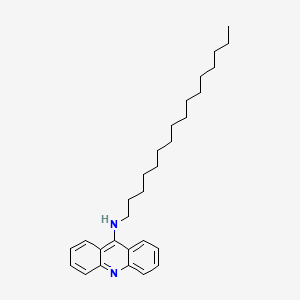
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)

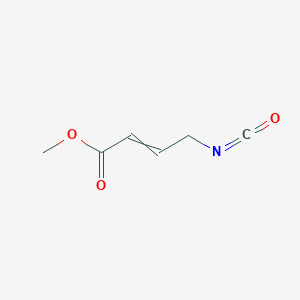
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
